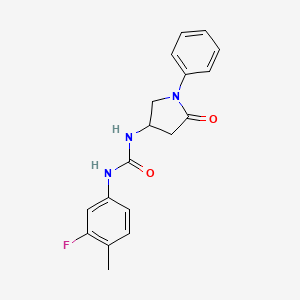

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

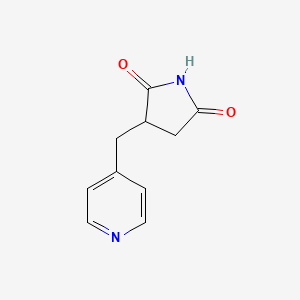

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FMPPU and belongs to the class of urea derivatives. FMPPU has attracted the attention of researchers due to its unique chemical properties and potential applications in various scientific fields.

Aplicaciones Científicas De Investigación

Role in Orexin Receptor Mechanisms

Orexins, neuropeptides involved in regulating feeding, arousal, stress, and drug abuse, have two receptors: Orexin-1 (OX1R) and Orexin-2 (OX2R). Research has identified compounds acting as selective antagonists to these receptors, potentially offering new treatments for binge eating and other disorders with a compulsive component. One study evaluated the effects of various orexin receptor antagonists, including GSK1059865, a selective OX1R antagonist, and its role in reducing compulsive food consumption without affecting standard food intake in a binge eating model in rats, suggesting a major role of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).

Development of Neuropeptide Y5 Receptor Antagonists

Neuropeptide Y5 (NPY5) receptor antagonists have been explored for their potential in treating obesity due to their role in regulating food intake. Research into trisubstituted phenyl urea derivatives has led to the identification and optimization of potent NPY5 receptor antagonists. This includes systematic modifications to improve in vitro potency and functional activity in cellular assays, demonstrating the therapeutic potential of these compounds in obesity and related metabolic disorders (Fotsch et al., 2001).

Investigating Nitrosated Urea Pesticide Metabolites

The clastogenic and sister-chromatid exchange (SCE) activities of nitrosated urea pesticides have been studied to understand their genetic toxicity. This research found that nitrosated derivatives of urea pesticides are potent inducers of chromosomal aberrations and SCEs, highlighting the genetic risks associated with exposure to these compounds and emphasizing the importance of evaluating pesticide safety (Thust et al., 1980).

Synthesis of Human Soluble Epoxide Hydrolase Inhibitors

The synthesis of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas has been reported, aiming to produce inhibitors of human soluble epoxide hydrolase, a key enzyme involved in the metabolism of epoxides to diols. These compounds hold promise for therapeutic applications in treating disorders related to epoxyeicosatrienoic acids (EETs) metabolism, showcasing the potential of urea derivatives in drug development (Danilov et al., 2020).

Exploring Urea-Fluoride Interaction

The interaction between urea derivatives and fluoride ions has been studied to understand the nature of hydrogen bonding and proton transfer processes. This research has implications for the design of chemical sensors and the development of new materials based on urea-fluoride interactions, contributing to the fields of analytical chemistry and material science (Boiocchi et al., 2004).

Propiedades

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNZFAXAHOCMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2562198.png)

![1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2562200.png)

![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)

![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine](/img/structure/B2562205.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)

![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)

![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)

![4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2562213.png)